molecular formula C15H14N6O B2599496 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 1797637-17-2

2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2599496
CAS No.: 1797637-17-2
M. Wt: 294.318
InChI Key: XKMWOYWKXYZJBQ-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one features a pyrido[4,3-d]pyrimidine core fused with a benzotriazole moiety via an ethanone linker. Pyrido[4,3-d]pyrimidine derivatives are recognized for their structural versatility in medicinal chemistry, particularly as kinase inhibitors or modulators of enzymatic activity .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(9-21-14-4-2-1-3-13(14)18-19-21)20-6-5-12-11(8-20)7-16-10-17-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMWOYWKXYZJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Formation of the Pyridopyrimidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzotriazole moiety with the pyridopyrimidine ring system using a suitable linker, such as an ethanone group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Carbonyl

The ethanone group serves as a reactive site for nucleophilic attack due to electron withdrawal by the adjacent benzotriazole moiety. Key reactions include:

Reaction TypeConditionsOutcome/ProductSource
Grignard Addition RMgX (R = alkyl/aryl), THF, 0°C→RTFormation of tertiary alcohol via nucleophilic addition to the carbonyl group
Reduction NaBH₄/EtOH or LiAlH₄/THFReduction to secondary alcohol (1-{pyrido...}-2-(benzotriazolyl)ethanol)
Condensation NH₂OH·HCl, pyridine, refluxOxime formation (C=N-OH derivative)

Benzotriazole Ring Reactivity

The 1H-1,2,3-benzotriazole group participates in both aromatic and triazole-specific reactions:

Electrophilic Aromatic Substitution (EAS)

  • Limited reactivity due to electron-deficient nature.

  • Nitration : Requires HNO₃/H₂SO₄ under vigorous conditions (80°C), yielding 4- or 6-nitro derivatives (low regioselectivity) .

Triazole Ring Opening

ReagentConditionsOutcome
H₂O/H⁺ (acid hydrolysis)HCl (conc.), 100°CCleavage to benzaldehyde and NH₃/N₂
RNH₂ (amine nucleophiles)DMF, 120°CSubstitution at N1 with amine groups

Pyrido[4,3-d]pyrimidine Core Modifications

The pyrido-pyrimidine system undergoes substitutions at positions activated by adjacent nitrogen atoms:

C-H Functionalization

ReactionCatalyst/ReagentsPosition ModifiedNotes
Buchwald-Hartwig Coupling Pd(OAc)₂/Xantphos, K₂CO₃C2 or C4Aryl/alkyl amine introduction
Halogenation NBS, AIBN, CCl₄C7Bromination for cross-coupling

Ring Expansion

Under basic conditions (KOtBu, DMSO), the pyrimidine ring can undergo nucleophilic attack by enolates, leading to fused quinazoline derivatives .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., bromo-substituted pyrido-pyrimidine) enable catalytic cross-couplings:

Reaction TypeConditionsApplication
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂OBiaryl formation for SAR studies
Sonogashira CuI, PdCl₂(PPh₃)₂, Et₃NAlkynylation for fluorescent probes

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (24h, 37°C), making it suitable for drug-discovery applications.

  • Oxidative Degradation : Susceptible to H₂O₂/Fe²⁶⁺ (Fenton’s reagent), forming quinone-like byproducts .

Key Research Findings

  • Catalytic Hydrogenation : Selective reduction of the pyrido-pyrimidine’s unsaturated bonds requires PtO₂/H₂ to avoid over-reduction of the benzotriazole ring .

  • Photochemical Reactivity : UV irradiation (λ = 254 nm) induces C-N bond cleavage between benzotriazole and ethanone, yielding 1H-benzotriazole and a pyrido-pyrimidine ketone .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that derivatives of benzotriazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one demonstrate effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of the benzotriazole moiety enhances the compound's efficacy against pathogens compared to traditional antibiotics .

Anticancer Activity
The compound has been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation. For example, certain derivatives have been found to inhibit specific kinases involved in cancer progression .

Antioxidant Activity
Recent investigations have revealed that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Material Science Applications

Photostabilizers
Due to the presence of the benzotriazole group, this compound is also being studied for its application as a photostabilizer in polymers. Benzotriazoles are known for their ability to absorb UV radiation and protect materials from photodegradation. Incorporating such compounds into polymer matrices can enhance their durability and lifespan when exposed to sunlight .

Corrosion Inhibitors
In material science, benzotriazole derivatives are recognized for their use as corrosion inhibitors in metal protection. The compound's ability to form stable complexes with metal ions can prevent corrosion processes on surfaces exposed to aggressive environments .

Analytical Chemistry Applications

Analytical Reagents
The unique chemical properties of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one make it suitable as an analytical reagent in various assays. It can be utilized in spectrophotometric methods for detecting specific ions or compounds due to its distinct absorbance characteristics .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 4–20 μmol L1^{-1}.
Anticancer MechanismInduced apoptosis in various cancer cell lines through modulation of key signaling pathways.
PhotostabilizationShowed effective UV absorption properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyridopyrimidine ring system can interact with nucleic acids or proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrido[4,3-d]pyrimidine scaffold is shared among several analogs, but substituents at the 6- and 8-positions significantly influence bioactivity and physicochemical properties. Below is a comparative analysis of key derivatives:

Key Observations

Positional Flexibility :

  • The target compound’s benzotriazole group at position 6 contrasts with analogs bearing piperidine or benzyl-piperidine substituents at position 8 (e.g., compounds 50b and 53e ) . These differences likely modulate target affinity and solubility.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., in ) exhibit benzoxazole/thiazole substituents, suggesting broader tolerance for aromatic heterocycles in this scaffold.

Synthetic Accessibility :

  • Yields for analogs like 50b (36%) and 53e (45%) highlight challenges in introducing bulky substituents (e.g., dichlorobenzyl) . The target compound’s synthesis route remains unspecified but may face similar steric hurdles.

Biological Relevance :

  • Pyrido[3,4-d]pyrimidin-4-one derivatives (e.g., 50b ) are reported as kinase inhibitors, with substituent hydrophobicity (e.g., benzyl vs. dichlorobenzyl) correlating with potency . The benzotriazole group in the target compound may enhance π-π stacking or hydrogen bonding with target proteins .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., 3,4-dichlorobenzyl in 53e ) improve target binding but reduce solubility, as seen in lower yields .

Computational and Experimental Validation

  • Evidence from bioactivity clustering () suggests that analogs with similar substituent patterns (e.g., aromatic vs. aliphatic) cluster into groups with comparable modes of action.

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The compound consists of a benzotriazole moiety linked to a pyrido[4,3-d]pyrimidine structure. The presence of these two pharmacophores suggests a potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. The compound was tested against various bacterial strains including Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens. Results showed that the compound demonstrated moderate antibacterial activity (Table 1) .

Bacterial Strain Activity
Escherichia coliModerate
Bacillus subtilisModerate
Pseudomonas fluorescensModerate

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been explored. The compound showed effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL (Table 2) .

Fungal Strain MIC (μg/mL)
Candida albicans12.5 - 25
Aspergillus niger12.5 - 25

Antitumor Activity

Studies have highlighted the antitumor potential of benzotriazole derivatives. The compound exhibited cytotoxic effects in vitro against various cancer cell lines, with IC50 values indicating significant growth inhibition at low concentrations .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial and tumor cell growth. The benzotriazole moiety is known to inhibit enzymes critical for nucleic acid synthesis and cellular replication processes .

Case Study 1: Antimicrobial Evaluation

A series of benzotriazole derivatives were synthesized and evaluated for their antimicrobial properties. The study found that modifications to the benzotriazole structure significantly influenced antibacterial efficacy. For instance, compounds with larger hydrophobic groups exhibited enhanced activity against Gram-positive bacteria .

Case Study 2: Antitumor Effects

In a study assessing the antitumor effects of various benzotriazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed promising results with an IC50 value of approximately 15 µM in HeLa cells after 48 hours of treatment . This suggests potential as a lead compound in cancer therapy.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be stabilized?

Answer:
The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example:

  • Step 1 : Use glacial acetic acid (AcOH) in ethanol under reflux for condensation reactions to form pyridine intermediates .
  • Step 2 : Phosphorus oxychloride (POCl₃) in DMF at 0–60°C facilitates halogenation or activation of pyrimidine rings .
  • Intermediate Stabilization : Reactive intermediates (e.g., chlorinated pyridines) should be stored under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Ethanol/water (4:1 v/v) mixtures are effective for recrystallization to isolate stable intermediates .

Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?

Answer:

  • Temperature Control : Gradual heating (0°C → 60°C) minimizes side reactions during POCl₃-mediated cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate ring closure.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve precipitation of the final product .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (20–80%) to assess purity (>97%) .
  • FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and benzotriazole (C-N, ~1450 cm⁻¹) functional groups .
  • NMR : ¹H NMR in DMSO-d₆ should resolve pyrido-pyrimidine protons (δ 7.5–9.0 ppm) and benzotriazole signals (δ 8.1–8.3 ppm) .

Advanced: How can computational tools predict the compound’s reactivity or binding interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using InChI-derived 3D structures (PubChem CID: [see ]).
  • Density Functional Theory (DFT) : Calculate charge distribution on the pyrido-pyrimidine ring to identify nucleophilic/electrophilic sites .
  • Docking Software (AutoDock Vina) : Model binding affinities with enzymes like cytochrome P450 to predict metabolic stability .

Basic: What assays are suitable for evaluating antimicrobial activity?

Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Time-Kill Studies : Monitor bactericidal effects at 0–24 hours in Mueller-Hinton broth .
  • Positive Controls : Compare with ciprofloxacin or ampicillin to validate assay sensitivity .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Answer:

  • Benzotriazole Substitution : Replace the benzotriazole moiety with imidazo[1,2-a]pyridine to assess impact on kinase inhibition .
  • Pyrido-Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at position 6 to enhance electrophilicity and binding .
  • Bioisosteric Replacement : Swap the ethanone linker with sulfonamide to improve solubility without compromising activity .

Basic: What methodologies assess environmental stability and degradation pathways?

Answer:

  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–40°C; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (254 nm) and quantify byproducts (e.g., pyridine fragments) .
  • Soil Microcosm Tests : Evaluate biodegradation in agricultural soil over 30 days; measure half-life (t₁/₂) .

Advanced: How can contradictory data on synthetic yields be resolved?

Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), moisture levels (<50 ppm), and reaction scaling (mg → g) .
  • DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., POCl₃ equivalents, temperature) affecting yield .
  • Cross-Lab Validation : Collaborate with independent labs to verify protocols and analytical methods .

Basic: What are best practices for handling air-sensitive intermediates?

Answer:

  • Schlenk Line Techniques : Use under N₂/Ar for transferring moisture-sensitive intermediates (e.g., chloropyrimidines) .
  • Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation during storage .

Advanced: How can advanced spectroscopic methods resolve structural ambiguities?

Answer:

  • 2D NMR (HSQC, HMBC) : Correlate pyrido-pyrimidine proton-carbon networks to confirm regiochemistry .
  • X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/ether) .
  • High-Resolution MS (HRMS) : Validate molecular formula with <2 ppm mass accuracy .

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